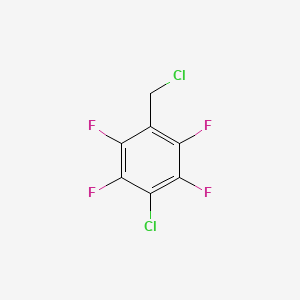

4-Chloro-2,3,5,6-tetrafluorobenzylchloride

Description

Early Discoveries and Pioneering Work in Organofluorine Chemistry

The origins of organofluorine chemistry can be traced back to the 19th century, long before the isolation of elemental fluorine itself. google.com In 1835, Dumas and Péligot are credited with the first synthesis of an organofluorine compound, fluoromethane, by distilling a mixture of dimethyl sulfate (B86663) and potassium fluoride (B91410). nih.gov Another significant early contribution came from the Russian chemist and composer Alexander Borodin, who in 1862, successfully synthesized benzoyl fluoride from benzoyl chloride using potassium bifluoride. google.comnih.gov This work represented the first instance of a nucleophilic halogen exchange to form an organofluorine compound, a principle that remains fundamental in modern fluorine chemistry. google.com

The isolation of elemental fluorine by Henri Moissan in 1886 was a monumental achievement that opened new, albeit challenging, avenues for research. google.comguidechem.com Moissan's groundbreaking work, which earned him the Nobel Prize in Chemistry in 1906, laid the foundation for the field. guidechem.com However, the extreme reactivity of elemental fluorine posed significant hurdles, with early attempts at direct fluorination often resulting in violent reactions and decomposition of organic substrates. google.com

A pivotal figure in the early 20th century was the Belgian chemist Frédéric Swarts. His work on the synthesis of fluorinated compounds, particularly the development of the Swarts reaction, which utilizes antimony trifluoride (SbF₃) for halogen exchange, was instrumental in advancing the field. guidechem.comrsc.org This method, and its later modifications using hydrogen fluoride (HF), became a cornerstone for the industrial production of various fluorinated compounds, including chlorofluorocarbons (CFCs). google.comrsc.org

Development of Fluorination Methodologies Relevant to Benzyl (B1604629) Halides

The synthesis of fluorinated benzyl halides is intrinsically linked to the development of methods for introducing fluorine into aromatic rings and onto benzylic positions.

A significant breakthrough in the synthesis of aryl fluorides was the Balz-Schiemann reaction, first reported by German chemists Günther Balz and Günther Schiemann in 1927. google.comresearchgate.net This reaction provides a reliable method for converting primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. researchgate.netgoogle.com The process involves diazotization of the arylamine with nitrous acid in the presence of fluoroboric acid (HBF₄), followed by heating of the isolated diazonium salt. researchgate.netorganic-chemistry.org

The Balz-Schiemann reaction has been a preferred method for synthesizing a wide range of specifically fluorinated aromatic compounds, including those that are sterically hindered. researchgate.netgoogle.com Innovations over the years have sought to improve the reaction's safety and efficiency. For instance, alternative counterions to tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), have been shown to improve yields for certain substrates. organic-chemistry.orggoogle.com Furthermore, conducting the diazotization with nitrosonium salts like [NO]SbF₆ can circumvent the need to isolate the potentially explosive diazonium intermediate. google.com

The Halex (halogen exchange) reaction is another cornerstone of industrial organofluorine chemistry, particularly for the synthesis of fluoroaromatics. nih.govstackexchange.com This nucleophilic aromatic substitution (SNAr) process involves the displacement of a halogen, typically chlorine, from an activated aromatic ring with a fluoride ion. nih.gov The reaction is usually carried out at high temperatures in a polar aprotic solvent, such as dimethylsulfoxide (DMSO) or sulfolane (B150427), using a fluoride source like potassium fluoride (KF). nih.govstackexchange.com

The effectiveness of the Halex reaction is highly dependent on the electronic nature of the aromatic substrate, working best with electron-deficient arenes and heteroaromatics. nih.gov The first example of a halogen exchange method for fluoroarene synthesis was reported by Gottlieb in 1936. google.com The industrial application of this process has been crucial for the large-scale production of many fluorinated intermediates. stackexchange.com

Evolution of Synthetic Strategies for Polyfluorinated Aromatic Systems

The development of methods to create highly fluorinated aromatic compounds, or polyfluoroarenes, gained significant momentum in the mid-20th century. A major advancement was the development of a method for the nucleophilic substitution of all chlorine atoms in perchloroarenes with fluorine using alkali metal fluorides at high temperatures without a solvent. guidechem.com This technique, pioneered in the 1960s, provided a convenient and efficient route to perfluoroarenes and polyfluorochloroarenes and remains relevant today. guidechem.com

The synthesis of polyfluorinated compounds containing functional groups, including benzyl halides, often starts from these highly fluorinated aromatic cores. For instance, the side-chain chlorination of polyfluorinated toluenes is a key transformation. This type of reaction typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. stackexchange.com The conditions can be controlled to favor mono-, di-, or trichlorination of the methyl group. stackexchange.com

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHGLHUIPYFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590726 | |

| Record name | 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60903-83-5 | |

| Record name | Benzene, 1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60903-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Chloro 2,3,5,6 Tetrafluorobenzylchloride

A probable starting material for the synthesis is 4-Chloro-2,3,5,6-tetrafluorotoluene. The key transformation would then be the selective chlorination of the benzylic methyl group.

Proposed Synthetic Step: Side-Chain Chlorination

The introduction of a chlorine atom onto the methyl group of 4-Chloro-2,3,5,6-tetrafluorotoluene to yield 4-Chloro-2,3,5,6-tetrafluorobenzylchloride would likely be achieved through a free-radical chlorination reaction. This type of reaction is standard for the side-chain halogenation of toluene (B28343) and its derivatives. stackexchange.comprepchem.com

The reaction would involve treating 4-Chloro-2,3,5,6-tetrafluorotoluene with a chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), in the presence of a radical initiator. organic-chemistry.org The initiation can be achieved either photochemically, by irradiating the reaction mixture with UV light, or thermally, using a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com

The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (or UV light) generates chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a stable benzyl (B1604629) radical and hydrogen chloride (HCl). This benzyl radical is stabilized by the adjacent aromatic ring.

The resulting benzyl radical then reacts with a molecule of the chlorinating agent (e.g., Cl₂) to form the desired product, this compound, and a new chlorine radical, which continues the chain reaction.

Careful control of the reaction conditions, such as the stoichiometry of the chlorinating agent and the reaction time, would be crucial to favor the formation of the monochlorinated product and minimize the formation of dichlorinated (4-Chloro-2,3,5,6-tetrafluorobenzal chloride) and trichlorinated (4-Chloro-2,3,5,6-tetrafluorobenzotrichloride) byproducts. stackexchange.com

Synthetic Methodologies and Strategies for 4 Chloro 2,3,5,6 Tetrafluorobenzylchloride

Precursor Synthesis and Intermediate Derivatization

The construction of the 4-chloro-2,3,5,6-tetrafluorobenzyl core relies heavily on the strategic synthesis and modification of key precursors. These routes often begin with commercially available fluorinated or chlorinated aromatic compounds, which are then subjected to a series of reactions to install the desired functional groups and substitution pattern.

Routes from Perfluorinated Phthalic Anhydrides and Benzoic Acid Derivatives

A common starting point for the synthesis of polyfluorinated aromatic compounds is the use of perfluorinated phthalic anhydrides or their corresponding acids. These precursors offer a robust scaffold upon which the required functional groups can be built.

One notable pathway involves the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, a closely related precursor. mdpi.comresearchgate.net This synthesis can commence from 3,4,5,6-tetrafluorophthalic anhydride (B1165640). The process typically involves a multi-step sequence that includes:

Condensation: Reaction of the anhydride with an amine, such as aqueous methylamine, to form a phthalimide (B116566) intermediate.

Fluorination: Introduction of additional fluorine atoms if necessary, although in the case of starting with a tetrafluorinated anhydride, this step might be bypassed.

Hydrolysis: Conversion of the imide back to a dicarboxylic acid.

Decarboxylation: Removal of one of the carboxylic acid groups to yield a substituted benzoic acid.

Chlorination: Conversion of the remaining carboxylic acid group to a benzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.comresearchgate.net

While this route provides a tetrafluorinated benzoyl chloride, obtaining the specific 4-chloro isomer requires further strategic modifications, as will be discussed in subsequent sections.

Another approach starts from pentafluorobenzoic acid, which can be selectively hydrogenated to yield 2,3,5,6-tetrafluorobenzoic acid. google.com This tetrafluorobenzoic acid can then serve as a key intermediate for further functionalization.

Approaches via Other Halogenated Aromatic Intermediates

Alternative synthetic strategies can be devised starting from other readily available halogenated aromatic compounds. For instance, 1,2,4,5-tetrachlorobenzene (B31791) can serve as a precursor, which can undergo nucleophilic substitution reactions to replace chlorine atoms with fluorine atoms to build the tetrafluorinated ring system. researchgate.net

Furthermore, the synthesis of related compounds, such as 4-chloro-2,3,5-trifluorobenzoic acid, has been achieved starting from methyl 2,3,4,5-tetrafluorobenzoate. mdpi.comresearchgate.net This synthesis involves a nucleophilic aromatic substitution of the fluorine atom at the 4-position with tert-butylamine, followed by diazotization of the resulting aniline (B41778) derivative and subsequent chlorination. This highlights a strategy where a fluorine atom is replaced by a chlorine atom at the desired position.

Halogenation Reactions in Fluorinated Aromatic Systems

The introduction of specific halogen atoms onto an already fluorinated aromatic ring is a critical and often challenging step in the synthesis of 4-chloro-2,3,5,6-tetrafluorobenzylchloride. The regioselectivity of these reactions is paramount.

Regioselective Chlorination Protocols

Achieving regioselective chlorination on a highly fluorinated benzene (B151609) ring requires careful consideration of the directing effects of the existing fluorine atoms and any other substituents. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution, making these reactions challenging.

One potential strategy involves the chlorination of a pre-functionalized tetrafluorinated ring. For example, the treatment of toluene (B28343) with chlorine in the presence of a Lewis acid catalyst is a known method for producing chlorinated toluenes. wikipedia.org Applying this to a tetrafluorinated toluene derivative could potentially yield the desired chlorinated product, though control of regioselectivity would be a significant hurdle.

A more controlled approach involves the introduction of a directing group that can facilitate chlorination at the desired position. Alternatively, a Sandmeyer-type reaction on a tetrafluoroaniline derivative can be employed to introduce a chlorine atom with high regioselectivity. For instance, the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid proceeds through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. nih.gov A similar strategy could be envisioned for a 4-amino-2,3,5,6-tetrafluorinated precursor.

The table below summarizes some general approaches to aromatic chlorination.

| Reagent(s) | Substrate Type | Conditions | Notes |

| Cl₂, Lewis Acid (e.g., FeCl₃) | Aromatic Hydrocarbons | Typically room temperature | Can lead to a mixture of isomers. |

| N-Chlorosuccinimide (NCS), Radical Initiator | Toluene derivatives | Heating, UV light | Primarily for benzylic chlorination. |

| CuCl, Diazonium Salt | Aryl Amines | Aqueous acid, low temperature | Sandmeyer reaction, offers high regioselectivity. |

Selective Fluorination Techniques

The construction of the tetrafluorinated core of the target molecule often relies on selective fluorination techniques. Nucleophilic aromatic substitution is a particularly powerful method for introducing fluorine atoms onto an aromatic ring that is activated by electron-withdrawing groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of polyfluoroaromatic compounds. In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is substituted with electron-withdrawing groups. The high electronegativity of the fluorine atoms in the target molecule itself facilitates further nucleophilic substitution of other leaving groups.

For instance, the synthesis of polyfluoroarenes can be achieved by reacting polychlorinated aromatic compounds with a fluoride (B91410) source, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures. The chlorine atoms are sequentially replaced by fluorine atoms. The presence of other electron-withdrawing groups on the ring can significantly influence the rate and regioselectivity of the substitution. libretexts.orgchemguide.co.ukvedantu.com

The reactivity of halogens as leaving groups in SNAr reactions on activated aromatic rings often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the strong electron-withdrawing effect of the fluorine atom.

The table below provides a general overview of SNAr for fluorination.

| Nucleophile | Leaving Group | Substrate Requirement | Typical Conditions |

| F⁻ (e.g., KF, CsF) | Cl, Br, NO₂ | Electron-withdrawing groups on the ring | High temperatures, polar aprotic solvents (e.g., DMF, DMSO) |

The synthesis of this compound, therefore, represents a significant synthetic endeavor, requiring a multi-step approach with careful control over reaction conditions to achieve the desired regiochemistry. The strategies outlined above, starting from either perfluorinated precursors or other halogenated aromatics and employing selective halogenation techniques, provide a roadmap for the construction of this complex molecule.

Electrophilic Fluorination Using N-F Reagents

The introduction of fluorine atoms onto an aromatic ring can be achieved through electrophilic fluorination, a method that has gained favor due to the development of stable and selective N-F reagents. organicreactions.orgwikipedia.org These reagents act as a source of "F+", reacting with electron-rich substrates. acsgcipr.org They offer a safer and more manageable alternative to using hazardous elemental fluorine. organicreactions.orgresearchgate.net

N-F reagents are broadly classified as neutral or cationic. wikipedia.orgresearchgate.net Cationic reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are generally more powerful fluorinating agents because the cationic nitrogen atom enhances the electrophilicity of the fluorine. wikipedia.orgorganic-chemistry.org Neutral reagents, like N-fluorobenzenesulfonimide (NFSI), are also highly effective and commonly used. wikipedia.org

The reactivity of these reagents has been the subject of extensive study, with a focus on understanding the kinetics to achieve more efficient synthetic processes. rsc.org In the context of synthesizing precursors to this compound, electrophilic fluorination could be employed to introduce fluorine atoms onto a pre-existing chlorinated aromatic ring. For instance, a substituted toluene could be subjected to fluorination using reagents like Selectfluor. acsgcipr.orgorganic-chemistry.org The choice of reagent and reaction conditions is crucial for controlling the degree and regioselectivity of fluorination. acsgcipr.orgresearchgate.net

Table 1: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Abbreviation | Type | Common Applications |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor, F-TEDA-BF4 | Cationic | Fluorination of ketones, thioethers, alkenes, aromatics acsgcipr.orgorganic-chemistry.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Fluorination of carbanions, transition metal-catalyzed C-H fluorination wikipedia.orgorganic-chemistry.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Fluorination of aryl Grignard and aryllithium reagents wikipedia.org |

| N-Fluoropyridinium triflate | Cationic | Fluorination of various organic substrates acsgcipr.org |

Catalytic Approaches in the Synthesis of this compound and Analogs

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Various catalytic systems, including those based on transition metals, phase transfer catalysts, and acid catalysts, are employed to facilitate key transformations. wikipedia.orgmit.eduresearchgate.net

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Fluorination)

Transition metal catalysis, particularly with palladium, has become a powerful tool for forming carbon-fluorine bonds. beilstein-journals.org Palladium-catalyzed fluorination allows for the conversion of aryl chlorides and bromides into their corresponding fluorides under relatively mild conditions. mit.edunih.govresearchgate.net This is highly relevant for the synthesis of tetrafluorinated aromatic rings.

The catalytic cycle typically involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by a halide exchange and a challenging reductive elimination step to form the C-F bond. acsgcipr.org The success of this transformation often hinges on the design of specialized ligands, such as sterically hindered biaryl phosphines (e.g., BrettPhos), which facilitate the difficult reductive elimination step. mit.eduacsgcipr.org These methods exhibit high functional group tolerance, making them suitable for complex intermediates. mit.edunih.gov While much of the research has focused on aryl fluorination, related palladium-catalyzed methods have been developed for the fluorination of benzylic C-H bonds and allylic chlorides. organic-chemistry.orgbeilstein-journals.org

Table 2: Key Features of Palladium-Catalyzed Fluorination

| Feature | Description | Reference(s) |

|---|---|---|

| Substrates | Aryl chlorides, bromides, and triflates. mit.eduacsgcipr.org | mit.eduacsgcipr.org |

| Catalyst System | Pd(0) precursor with specialized phosphine (B1218219) ligands (e.g., BrettPhos). mit.edu | mit.edu |

| Fluoride Source | Metal fluorides (e.g., AgF, CsF, KF). acs.org | acs.org |

| Key Challenge | C-F bond-forming reductive elimination. acsgcipr.org | acsgcipr.org |

| Advantages | Mild conditions, wide substrate scope, high functional group tolerance. mit.edunih.gov | mit.edunih.gov |

Application of Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a valuable technique for reactions involving reagents located in separate, immiscible phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion from an aqueous or solid phase into an organic phase where the reaction occurs. crdeepjournal.orgresearchgate.net

In the context of synthesizing fluorinated aromatics, PTC is particularly effective for the Halogen Exchange (Halex) reaction, where a chloro- or bromo-substituent on an electron-deficient aromatic ring is replaced by fluoride. researchgate.netresearchgate.netgoogle.com Spray-dried potassium fluoride (KF) is often used as the fluorinating agent, and catalysts like polyethylene (B3416737) glycol (PEG) or various quaternary salts can significantly enhance reaction rates and yields. researchgate.netresearchgate.net PTC excels in nucleophilic substitution reactions involving benzyl (B1604629) chloride derivatives, making this methodology highly applicable for converting a precursor alcohol to the final benzyl chloride product or for other substitutions on the benzyl group. phasetransfer.com

Role of Lewis and Brønsted Acid Catalysis

Both Lewis and Brønsted acids play significant roles as catalysts in synthetic routes relevant to this compound.

Lewis acids, such as FeCl₃, are crucial in Friedel-Crafts reactions and can also catalyze the conversion of benzotrichlorides to benzoyl chlorides. google.com In the Halex reaction, Lewis acids can be used to activate the substrate towards nucleophilic attack by fluoride. google.com

Brønsted acids like sulfuric acid (H₂SO₄) are effective catalysts for the chlorination of aromatic carboxylic acids using thionyl chloride (SOCl₂). lookchem.com This provides an efficient pathway to an acyl chloride intermediate which could then be reduced to the target benzyl chloride. Brønsted acids can also catalyze the hydrolysis of acyl fluorides, a reaction that might be relevant in manipulating related functional groups during a synthetic sequence. rsc.orgrsc.org Furthermore, protic activation by strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) has been shown to activate benzylic C-F bonds for substitution reactions. beilstein-journals.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency, yield, and selectivity of a chemical synthesis are profoundly influenced by reaction conditions. beilstein-journals.orgscielo.br Optimizing parameters such as temperature, pressure, and solvent is a critical step in developing a viable industrial process for compounds like this compound.

Temperature, Pressure, and Solvent Effects

The choice of solvent can dramatically affect reaction outcomes. For instance, in Halex reactions, polar aprotic solvents like DMF, DMSO, or sulfolane (B150427) are commonly used to solubilize the fluoride salt and promote the nucleophilic substitution. google.comgoogle.com In palladium-catalyzed fluorinations, solvents such as toluene or cyclohexane (B81311) have been found to be effective. acs.org The solvent can also influence selectivity; for example, in the cycloaddition of benzyl chloride, different solvents lead to varying yields of the desired product. researchgate.net

Temperature is a critical parameter that must be carefully controlled. Halex reactions often require elevated temperatures, sometimes between 150-200°C, to achieve a reasonable reaction rate. google.comgoogle.com However, higher temperatures can also lead to decomposition and the formation of side products. google.com Conversely, some palladium-catalyzed couplings can be performed at or near room temperature. beilstein-journals.org The pressure under which a reaction is run is also a key variable, though many of the relevant transformations can be conducted at atmospheric pressure. google.com The optimization process involves balancing these factors to maximize the yield of the desired product while minimizing energy consumption and by-product formation. scielo.br

Table 3: Influence of Reaction Parameters on Key Synthetic Steps

| Reaction Type | Parameter | Effect | Reference(s) |

|---|---|---|---|

| Halex Fluorination | Solvent | Polar aprotic solvents (e.g., DMF, Sulfolane) increase reagent solubility and reaction rates. | google.comgoogle.com |

| Temperature | High temperatures (150-200°C) are often required but can cause decomposition. | google.comgoogle.com | |

| Pd-Catalyzed Fluorination | Solvent | Toluene and cyclohexane are commonly used. | acs.org |

| Temperature | Can often be performed under mild conditions, sometimes at room temperature. | beilstein-journals.orgacsgcipr.org | |

| Acid-Catalyzed Chlorination | Temperature | Reactions with SOCl₂ are often run at reflux. | lookchem.com |

| Catalyst | Brønsted acids (e.g., H₂SO₄) can significantly improve efficiency over uncatalyzed reactions. | lookchem.com |

Reagent Stoichiometry and Addition Strategies

The synthesis of 4-chloro-2,3,5,6-tetrafluorobenzyl chloride from its precursor, 4-chloro-2,3,5,6-tetrafluorotoluene, primarily involves the free-radical chlorination of the benzylic methyl group. The efficiency and selectivity of this transformation are highly dependent on the careful control of reagent stoichiometry and the strategy of their addition. Key methods include photochlorination using gaseous chlorine, and reactions with sulfuryl chloride or N-chlorosuccinimide, often in the presence of a radical initiator.

The stoichiometry in these reactions is a critical parameter to control the extent of chlorination. While a 1:1 molar ratio of the chlorinating agent to the toluene derivative is theoretically required for the formation of the monochlorinated product, in practice, the ratios are often adjusted to optimize the yield and minimize the formation of di- and trichlorinated byproducts.

One of the primary strategies for the synthesis of 4-chloro-2,3,5,6-tetrafluorobenzyl chloride is the direct photochlorination of 4-chloro-2,3,5,6-tetrafluorotoluene. This process typically involves introducing chlorine gas into the reaction mixture while irradiating with UV light. The continuous flow of chlorine gas necessitates careful monitoring to control the reaction and prevent over-chlorination. In a patented continuous process for benzyl chloride production, a high conversion rate is achieved by continuously feeding toluene and chlorine into a light reaction section and immediately removing the product to a stripping section. This strategy minimizes the contact time between the product and the chlorinating agent, thus reducing the formation of dichlorinated byproducts. google.comgoogle.com

Another effective method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often with a radical initiator like azobisisobutyronitrile (AIBN). The reaction between an alkylarene and sulfuryl chloride in the presence of a palladium catalyst has also been reported to yield benzyl chlorides in good yields. nih.gov The stoichiometry of the initiator is typically catalytic, ranging from 0.1 to 10 mol% relative to the substrate. The sulfuryl chloride is usually added portion-wise or dropwise to the reaction mixture containing the toluene derivative and the initiator to maintain a low concentration of the chlorinating agent throughout the reaction, thereby enhancing selectivity for the desired monochlorinated product.

N-Chlorosuccinimide (NCS) offers a solid, safer alternative to gaseous chlorine and liquid sulfuryl chloride for benzylic chlorination. mdpi.comgoogle.com These reactions are typically carried out in a non-polar solvent such as carbon tetrachloride or benzene and are initiated either thermally or by using a radical initiator like AIBN or benzoyl peroxide. The use of visible light in combination with a photocatalyst has also been shown to be an effective method for benzylic C-H bond chlorination using NCS. googleapis.com The stoichiometry of NCS is carefully controlled, often using a slight excess to ensure complete conversion of the starting material. The addition strategy can involve adding the solid NCS in portions to the reaction mixture.

The following tables summarize the typical reagent stoichiometry and addition strategies for the different synthetic methodologies.

Table 1: Reagent Stoichiometry for the Synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride

| Method | Chlorinating Agent | Molar Ratio (Chlorinating Agent : Substrate) | Initiator | Molar Ratio (Initiator : Substrate) |

| Photochlorination | Chlorine (Cl₂) | Variable (Continuous Flow) | UV Light | Not Applicable |

| Sulfuryl Chloride | Sulfuryl chloride (SO₂Cl₂) | 1.0 - 1.5 : 1 | AIBN | 0.01 - 0.1 : 1 |

| N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | 1.0 - 1.2 : 1 | AIBN / Benzoyl Peroxide | 0.01 - 0.1 : 1 |

Table 2: Reagent Addition Strategies

| Method | Reagent Addition Strategy |

| Photochlorination | Continuous bubbling of chlorine gas through the reaction mixture under UV irradiation. google.com |

| Sulfuryl Chloride | Dropwise or portion-wise addition of sulfuryl chloride to the solution of the substrate and initiator. |

| N-Chlorosuccinimide | Portion-wise addition of solid NCS to the reaction mixture. |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,3,5,6 Tetrafluorobenzylchloride

Substitution Reactions Involving the Benzyl (B1604629) Chloride Moiety

The chloromethyl group (-CH₂Cl) of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is the most active site for nucleophilic substitution. This heightened reactivity, characteristic of benzyl halides, is significantly greater than that of the chlorine atom attached directly to the aromatic ring. Benzyl halides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms.

The SN1 pathway involves the formation of a benzyl carbocation intermediate. This carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom of the chloromethyl group, leading to a concerted displacement of the chloride ion. The choice between the SN1 and SN2 pathways is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

Benzyl chloride and its derivatives are known to undergo nucleophilic substitution much more readily than their aryl halide counterparts because the C-Cl bond in the benzyl group is weaker and its cleavage leads to a resonance-stabilized carbocation. doubtnut.com Common nucleophiles that can displace the benzylic chloride include:

Hydroxide (B78521) ions (OH⁻) to form the corresponding benzyl alcohol.

Alkoxide ions (RO⁻) to yield benzyl ethers.

Cyanide ions (CN⁻) to produce benzyl cyanides.

Amines (RNH₂, R₂NH, R₃N) to form benzylamines.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Chloro-1-(methoxymethyl)-2,3,5,6-tetrafluorobenzene |

| Cyanide | Sodium Cyanide (NaCN) | (4-Chloro-2,3,5,6-tetrafluorophenyl)acetonitrile |

| Amine | Ammonia (NH₃) | (4-Chloro-2,3,5,6-tetrafluorophenyl)methanamine |

Reactivity of Aromatic Halogen Substituents

The penta-substituted aromatic ring of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is highly electron-deficient due to the strong inductive effect of the four fluorine and one chlorine atoms. This electronic characteristic governs its susceptibility to nucleophilic and electrophilic attacks.

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. For SNAr to occur, the ring must be activated by electron-withdrawing groups, a condition amply met in this molecule.

The regioselectivity of the substitution depends on the relative ability of the halogen atoms to act as leaving groups and the stability of the intermediate formed. Generally, in SNAr reactions, the rate of displacement for halogens is often F > Cl > Br > I because fluorine's high electronegativity makes the attached carbon more electrophilic. However, the C-Cl bond is weaker than the C-F bond, making chloride a better leaving group. In many polyhalogenated aromatic systems, substitution occurs preferentially at the chlorine-substituted carbon.

For 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the chloride ion. This is because the chlorine atom is generally a better leaving group than fluorine in many SNAr reactions, and the attack at this position is sterically accessible.

| Position of Attack | Leaving Group | Activating Groups | Relative Likelihood |

| C4 | Cl⁻ | 2,3,5,6-Tetrafluoro | High |

| C2 / C6 | F⁻ | 3,4,5-Halogens | Moderate |

| C3 / C5 | F⁻ | 2,4,6-Halogens | Moderate |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, the benzene (B151609) ring in 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is extremely electron-deficient due to the powerful electron-withdrawing effects of the five halogen substituents. These substituents strongly deactivate the ring towards electrophilic attack.

Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are highly unlikely to occur on this compound. Any attempt to force such a reaction would require exceptionally harsh conditions, which would likely lead to the degradation of the molecule rather than the desired substitution.

Oxidation and Reduction Processes of the Compound

Specific literature detailing the oxidation and reduction of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is scarce. However, predictions can be made based on the functional groups present.

Oxidation: The benzylic carbon is the most likely site of oxidation. Mild oxidizing agents could convert the benzyl chloride moiety to the corresponding 4-Chloro-2,3,5,6-tetrafluorobenzaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize it further to 4-Chloro-2,3,5,6-tetrafluorobenzoic acid. The highly halogenated aromatic ring is generally resistant to oxidation under standard conditions.

Reduction: The compound offers several sites for reduction.

Hydrogenolysis of the Benzyl Chloride: The C-Cl bond in the chloromethyl group can be readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH₄), to yield 4-Chloro-2,3,5,6-tetrafluorotoluene.

Reduction of Aromatic Halogens: The removal of halogens from the aromatic ring (hydrodehalogenation) is more challenging. It typically requires more vigorous conditions, such as high-pressure hydrogenation or the use of specific reducing agents. The C-Cl bond is generally easier to reduce than the C-F bonds. Therefore, selective reduction might be possible to yield 2,3,5,6-tetrafluorotoluene (B1329407).

Rearrangement Reactions and Isomerization Pathways

There is no significant information available in the scientific literature regarding rearrangement or isomerization reactions of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride. The aromatic framework is highly stable, and the positions of the substituents are not prone to migration under normal reaction conditions. Thermal or photochemical conditions of extreme energy would be required to induce any isomerization, and such reactions are not synthetically common for this class of compounds and would likely result in decomposition.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride. nih.govrsdjournal.org The presence of four highly electronegative fluorine atoms and a chlorine atom on the benzene (B151609) ring significantly influences the molecule's electronic properties. numberanalytics.com These substituents exert a strong inductive electron-withdrawing effect, which profoundly impacts the electron density distribution across the aromatic ring. nih.govstackexchange.com

This electron withdrawal is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.commdpi.com However, the LUMO energy is generally lowered to a greater extent, leading to a modification of the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability. mdpi.com A systematic study on fluorinated benzenes has shown that increasing fluorination tends to decrease aromaticity due to inductive effects. nih.gov

The electrostatic potential (ESP) map of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride would likely reveal a significant region of positive potential (a "sigma-hole") on the chlorine atom of the chloromethyl group, a feature that can be crucial in forming halogen bonds. nih.gov Concurrently, the fluorine atoms would create regions of negative potential on the aromatic ring. acs.org

Illustrative Data Table: Calculated Electronic Properties

| Property | Predicted Value/Trend | Rationale |

| Dipole Moment | Moderate to High | Vectorial sum of individual bond dipoles from C-F, C-Cl, and C-Cl (benzyl) bonds. |

| HOMO Energy | Lowered | Inductive effect of five halogen substituents on the aromatic ring. numberanalytics.com |

| LUMO Energy | Significantly Lowered | Strong electron-withdrawing nature of the polyfluorinated ring. mdpi.com |

| HOMO-LUMO Gap | Modified | The relative lowering of HOMO and LUMO energies determines the final gap. numberanalytics.commdpi.com |

| Electron Affinity | Positive | The high number of chlorine and fluorine atoms suggests a propensity to accept an electron. researchgate.net |

Note: The values in this table are illustrative and based on established principles for similar halogenated compounds. Specific values would require dedicated DFT calculations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for tracing the energetic pathways of chemical reactions, identifying transition states, and determining reaction kinetics. For 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, a benzylic halide, a primary reaction of interest is nucleophilic substitution at the benzylic carbon. ncert.nic.incas.cn

The reaction with a nucleophile (Nu⁻) would likely proceed through an S(_N)2-type mechanism. Computational modeling could map the potential energy surface for this reaction, calculating the activation energy barrier for the concerted displacement of the chloride ion by the incoming nucleophile.

Another significant reaction pathway for this molecule involves the formation of a benzyl (B1604629) radical. The homolytic cleavage of the C-Cl bond in the chloromethyl group can be studied computationally to determine the bond dissociation energy (BDE). The stability of the resulting 4-chloro-2,3,5,6-tetrafluorobenzyl radical would be influenced by the electronic effects of the halogen substituents on the ring. The subsequent reactions of this radical, for instance with molecular oxygen, can also be modeled to understand potential degradation pathways. nih.gov

Furthermore, nucleophilic aromatic substitution (S(_N)Ar) on the highly electron-deficient ring is a plausible, albeit likely more difficult, reaction. The presence of four fluorine atoms strongly activates the ring towards nucleophilic attack. stackexchange.com Computational studies could compare the activation barriers for the substitution of each of the four fluorine atoms and the chlorine atom on the ring, predicting the most likely site of substitution. stackexchange.com

Prediction of Reactivity and Selectivity Parameters

Quantum chemical calculations can provide a suite of reactivity descriptors that predict how and where a molecule will react. scirp.orgscirp.org For 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, these parameters can offer insights into its reactivity profile.

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO provides clues about reactivity. The LUMO is likely centered on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group and on the π* system of the aromatic ring, indicating susceptibility to nucleophilic attack at these sites. The HOMO would be associated with the lone pairs of the halogen atoms and the aromatic π-system.

Fukui Functions: These functions can be calculated to predict the most electrophilic and nucleophilic sites within the molecule. For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f()) would be the most reactive. Conversely, for a nucleophilic attack, the site with the highest value of the Fukui function for electrophilic attack (f) would be the most susceptible.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity. The high degree of halogenation is expected to result in a high electrophilicity index for 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, classifying it as a strong electrophile.

Illustrative Data Table: Predicted Reactivity Hotspots

| Reaction Type | Predicted Reactive Site | Computational Basis |

| Nucleophilic Substitution (S(_N)2) | Benzylic Carbon | High positive charge, location of LUMO+n |

| Nucleophilic Aromatic Substitution (S(_N)Ar) | Carbon atoms bonded to Fluorine | High positive charge, LUMO distribution on the ring stackexchange.com |

| Radical Abstraction | Hydrogen atoms (if any) or Chlorine atom | Bond Dissociation Energy (BDE) calculations |

Note: This table provides a qualitative prediction based on the electronic structure. Precise selectivity would be determined by the relative activation energies of competing pathways.

Conformational Analysis and Molecular Dynamics Simulations

While the aromatic ring of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is largely planar, the rotation around the bond connecting the chloromethyl group to the ring allows for different conformations. Conformational analysis, typically performed by scanning the potential energy surface as a function of the relevant dihedral angle, can identify the most stable conformer and the energy barriers to rotation. The steric and electronic interactions between the chloromethyl group and the ortho-fluorine atoms will be the primary determinants of the conformational preference. acs.orgresearchgate.netacs.org

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent or in a liquid mixture of its own. nih.govpleiades.onlinearxiv.org An MD simulation would reveal information about:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Intermolecular Interactions: The nature and strength of interactions with other molecules, such as halogen bonding or stacking interactions. nih.govmdpi.com

Dynamic Flexibility: The range of motion and flexibility of the chloromethyl group relative to the aromatic ring.

For a system of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride molecules, MD simulations could predict bulk properties like density and diffusion coefficients. Furthermore, simulations could shed light on aggregation behavior, which might be driven by interactions between the electron-deficient fluorinated rings and the halogen atoms. pleiades.online

Derivatives, Analogs, and Structure Reactivity Relationships in Academic Contexts

Synthesis of Structural Analogs and Isomers of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride

The synthesis of structural analogs and isomers of this compound typically begins with the construction of a specifically substituted aromatic ring, which is then elaborated to the final benzyl (B1604629) chloride. A common precursor for many isomers is 2,3,4,5-tetrafluorobenzoic acid. This intermediate can be synthesized through various routes, including the decarboxylation of 3,4,5,6-tetrafluorophthalic acid. chemicalbook.comprepchem.com An alternative pathway involves starting from 3,4,5,6-tetrachlorophthalic anhydride (B1165640) and aniline (B41778), proceeding through steps of condensation, fluorination, hydrolysis, and decarboxylation. google.comscispace.com

Once the desired substituted benzoic acid is obtained, it can be converted into the corresponding benzyl chloride. This transformation is typically a two-step process: first, the carboxylic acid is reduced to the corresponding benzyl alcohol, and second, the alcohol is chlorinated. A general method for the chlorination of benzyl alcohols involves treatment with hexachloroacetone (B130050) and a polymer-supported triphenylphosphine. nih.gov Another effective method for this chlorination is the use of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. organic-chemistry.org

For example, the isomer 2,3,4,5-tetrafluorobenzoyl chloride can be synthesized with a high yield of 95% by reacting 2,3,4,5-tetrafluorobenzoic acid with triphosgene (B27547) in the presence of a DMF catalyst. researchgate.net While this produces the benzoyl chloride, the synthesis of the parent benzoic acid is the critical step for creating a specific isomer pattern.

Chemical Modifications at the Benzyl Position

The benzylic carbon in polyfluorinated benzyl chlorides is a key site for chemical modification. One significant transformation is carbonylation. Polyfluorinated benzyl chlorides can selectively react with carbon monoxide in the presence of antimony pentafluoride (SbF5) to produce the corresponding α-arylcarboxylic acids or their methyl esters after hydrolysis. nih.govnih.gov This reaction provides a direct method for extending the carbon chain at the benzylic position.

Beyond carbonylation, the benzyl chloride moiety undergoes a variety of standard nucleophilic substitution reactions. ucalgary.ca These are fundamental transformations in organic synthesis for introducing diverse functional groups. Common modifications include:

Etherification: Reaction with alcohols or sodium hydroxide (B78521) can yield benzyl ethers. chemicalbook.com

Cyanation: Treatment with sodium cyanide produces the corresponding benzyl cyanide, a precursor to phenylacetic acid. chemicalbook.com

Esterification: Reaction with carboxylic acids leads to the formation of benzyl esters. chemicalbook.com

Alkylation: It can be used to alkylate tertiary amines, forming quaternary ammonium (B1175870) salts. chemicalbook.com

These reactions are facilitated by the nature of the benzyl halide, which is more reactive than simple alkyl halides. rajdhanicollege.ac.inyoutube.com

Variations in the Halogenation Pattern on the Aromatic Ring

Creating analogs of this compound with different halogen arrangements on the aromatic ring is a key area of synthetic exploration. These syntheses demonstrate precise control over electrophilic aromatic substitution and other derivatization reactions on highly fluorinated rings.

One established route to introduce a chlorine atom onto a fluorinated ring is through a sequence of nitration, reduction of the nitro group to an amine, and a subsequent Sandmeyer reaction (diazotisation followed by treatment with a copper(I) salt). For instance, 5-chloro-2,3,4-trifluorobenzoic acid can be synthesized from 2,3,4-trifluorobenzoic acid using this three-step sequence. researchgate.net

Other examples of creating varied halogenation patterns include:

The synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate. researchgate.net

The preparation of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile, which also involves nitration, reduction, diazotisation, and chlorination steps. researchgate.net

These synthetic precursors, the substituted benzoic acids, can then be converted to their respective benzyl chlorides to yield a library of analogs with distinct halogenation patterns.

| Compound Name | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| 5-Chloro-2,3,4-trifluorobenzoic acid | 2,3,4-Trifluorobenzoic acid | Nitration, Reduction, Diazotisation/Chlorination | researchgate.net |

| 4-Chloro-2,3,5-trifluorobenzoic acid | Methyl 2,3,4,5-tetrafluorobenzoate | Three-step synthesis | researchgate.net |

| 2,4-Dichloro-3,5-difluorobenzoic acid | 4-Chloro-3,5-difluorobenzonitrile | Nitration, Reduction, Diazotisation/Chlorination | researchgate.net |

| 2,3,4,5-Tetrafluorobenzoic acid | 3,4,5,6-Tetrachlorophthalic anhydride | Condensation, Fluorination, Hydrolysis, Decarboxylation | google.comscispace.com |

Applications in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

Fluorinated compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic characteristics. While benzyl (B1604629) chlorides are common alkylating agents, specific examples of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride being used to construct complex molecular architectures are not described in available scientific literature.

Precursor for Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocycles is a significant area of research. These compounds are integral to the development of pharmaceuticals and agrochemicals. Generally, fluorinated building blocks can be used in cyclization reactions to form heterocyclic rings. However, there is no specific data in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of such compounds.

Intermediate in the Synthesis of Other Halogenated Aromatics

The substitution of the benzylic chlorine or the aromatic chlorine on this compound could theoretically lead to the formation of other halogenated aromatic compounds. Nevertheless, documented synthetic routes employing this specific molecule as an intermediate for this purpose have not been found in the course of this research.

Role in Cross-Coupling Reactions and Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Aryl and benzyl halides are common substrates in these reactions. The presence of both an aryl chloride and a benzyl chloride moiety in this compound suggests potential reactivity in various cross-coupling protocols. However, there are no specific studies detailing its participation, reactivity, or the resulting products in such reactions.

Precursor in the Development of Specialty Chemicals and Advanced Materials

The high degree of fluorination in this compound suggests its potential utility as a monomer or additive in the synthesis of specialty polymers and advanced materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Despite this potential, the scientific and patent literature lacks concrete examples of its application in materials science.

Environmental Chemical Behavior and Degradation Studies

Environmental Fate and Persistence of Fluorinated Benzyl (B1604629) Halides

Fluorinated benzyl halides, including 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, represent a unique class of environmental contaminants due to their dual halogen substitution. The persistence of these compounds is largely governed by the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. wikipedia.orgbluefrogscientific.com This inherent stability suggests that the tetrafluorobenzyl portion of the molecule is highly resistant to degradation, potentially leading to long-term environmental persistence.

The presence of the benzylic chloride, however, introduces a site of higher reactivity. Benzyl halides are known to be reactive compounds, susceptible to nucleophilic substitution reactions. libretexts.orgwikipedia.org Therefore, the environmental fate of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is likely a story of two parts: the relatively rapid transformation of the chloromethyl group and the much slower degradation of the fluorinated aromatic ring. This dual reactivity can lead to the formation of persistent transformation products.

Abiotic Degradation Pathways

Abiotic degradation processes, those not involving biological organisms, are critical in determining the environmental concentration of many organic pollutants. For 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, the most relevant abiotic pathways are likely photolysis and hydrolysis.

Photolysis, or degradation by sunlight, is a potential transformation pathway for aromatic compounds. Polychlorinated biphenyls (PCBs), for example, undergo photolytic decay where the primary process is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This process often leads to the formation of lower-chlorinated congeners. researchgate.net Similarly, polycyclic aromatic hydrocarbons (PAHs) can be transformed by light into a variety of oxygenated products, quinones, and other derivatives. tandfonline.comnih.govresearchgate.net

For 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, it is plausible that it will absorb ultraviolet (UV) radiation present in sunlight, leading to the cleavage of the weaker C-Cl bond at the benzylic position. The highly stable C-F bonds are less likely to be directly affected by photolysis. wikipedia.org The expected photolytic transformation would likely yield 2,3,5,6-tetrafluorobenzyl radicals, which could then react with other environmental components to form a variety of secondary products. The photolytic stability of the resulting fluorinated aromatic ring would remain high.

Table 1: Expected Primary Photolytic Transformation of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride

| Initial Reactant | Primary Photolytic Cleavage | Potential Primary Products |

|---|---|---|

| 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride | Carbon-Chlorine bond at the benzylic position | 2,3,5,6-Tetrafluorobenzyl radical and Chlorine radical |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Benzyl chloride is known to undergo hydrolysis to form benzyl alcohol and hydrochloric acid. wikipedia.org The reaction can proceed through either an SN1 or SN2 mechanism, with the SN1 pathway being favored by the formation of a resonance-stabilized benzyl carbocation. quora.com The rate of hydrolysis of benzyl chloride is independent of pH up to a pH of 13. scispace.com

Given this precedent, 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is expected to be susceptible to hydrolysis at the benzylic chloride position. The reaction would cleave the C-Cl bond, replacing the chlorine atom with a hydroxyl group to form 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol and hydrochloric acid. The fluorine atoms on the aromatic ring, due to the strength of the C-F bond, would remain intact during this process. wikipedia.orglibretexts.org The rate of this reaction under various environmental pH conditions would be a key factor in determining the persistence of the parent compound.

Table 2: Expected Hydrolytic Transformation of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride

| Initial Reactant | Reaction Type | Primary Hydrolysis Products |

|---|---|---|

| 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride | Nucleophilic Substitution (Hydrolysis) | 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol and Hydrochloric acid |

Biotransformation and Biodegradation Mechanisms (focus on chemical changes)

The biodegradation of halogenated aromatic compounds is a complex process that depends on the specific compound and the metabolic capabilities of the microorganisms present. For 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, biodegradation would likely involve initial transformations of the more reactive parts of the molecule, followed by the much more challenging degradation of the polyfluorinated ring.

Microbial degradation of benzyl chloride has been shown to proceed via dehalogenation to form benzene (B151609), which is then further metabolized. researchgate.netresearchgate.net In the case of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, initial enzymatic attack would likely target the benzylic chloride, leading to its removal and the formation of 4-Chloro-2,3,5,6-tetrafluorotoluene.

The subsequent degradation of the resulting fluorinated aromatic ring is a significant challenge for microorganisms. While some bacteria can degrade monofluorinated aromatic compounds, the presence of multiple fluorine atoms greatly increases the recalcitrance of the molecule. researchgate.net The initial step in the degradation of fluorinated aromatics often involves dioxygenase enzymes that can lead to the formation of fluorinated catechols. nih.gov However, the high degree of fluorination in the tetrafluorobenzyl moiety would likely inhibit the action of many standard aromatic-degrading enzymes.

Some specialized microorganisms have been found to be capable of defluorination. For example, a strain of Serratia liquefaciens has been shown to enzymatically defluorinate monofluorinated compounds. nih.gov The degradation of highly chlorinated compounds like 1,2,3,4-tetrachlorobenzene (B165215) can proceed via a chlorocatechol pathway. nih.gov It is conceivable that a consortium of microorganisms with diverse metabolic capabilities could eventually degrade 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, but the process would likely be slow and result in the accumulation of persistent fluorinated intermediates.

Analysis of Carbon-Fluorine Bond Stability and Environmental Implications

The carbon-fluorine bond is the cornerstone of the environmental persistence of highly fluorinated compounds. wikipedia.org With a bond dissociation energy of up to 130 kcal/mol, it is significantly stronger than carbon-hydrogen, carbon-chlorine, and other carbon-halogen bonds. wikipedia.org This exceptional strength is due to the high electronegativity of fluorine, which creates a highly polarized and short bond with carbon. nih.gov

The presence of four fluorine atoms on the benzene ring of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride has profound implications for its environmental behavior:

High Persistence: The tetrafluorinated aromatic ring is expected to be highly resistant to both abiotic and biotic degradation. This means that once the more reactive benzyl chloride group is transformed, the resulting fluorinated aromatic compounds are likely to persist in the environment for extended periods.

Recalcitrance to Biodegradation: The stability of the C-F bond makes enzymatic cleavage very difficult. Most common microbial enzymes that degrade aromatic compounds are not effective against highly fluorinated structures. researchgate.net

Formation of Persistent Transformation Products: Abiotic and biotic degradation processes are likely to remove the benzylic chloride, but leave the fluorinated ring intact, leading to the formation of persistent organic pollutants.

Potential for Bioaccumulation: While not directly addressed by the provided information, the high lipophilicity and persistence of highly fluorinated compounds can lead to their accumulation in the fatty tissues of organisms, with the potential for biomagnification up the food chain.

Table 3: Comparison of Carbon-Halogen Bond Strengths

| Bond | Bond Dissociation Energy (kcal/mol) | Implication for Environmental Stability |

|---|---|---|

| C-F | ~115-130 wikipedia.org | Very High |

| C-H | ~105 wikipedia.org | High |

| C-Cl | ~84 wikipedia.org | Moderate |

| C-Br | ~72 wikipedia.org | Lower |

| C-I | ~58 wikipedia.org | Lowest |

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic routes for 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride centers on the careful selection of precursors and reaction types to maximize safety and minimize environmental impact. Traditional methods for producing similar chlorinated and fluorinated compounds often involve hazardous reagents and multiple complex steps. Green chemistry aims to innovate beyond these established processes.

A key strategy is the substitution of hazardous reactants with safer alternatives. For instance, in the synthesis of related acyl chlorides, solid triphosgene (B27547) is presented as a safer, more manageable substitute for highly toxic phosgene (B1210022) gas. researchgate.net Similarly, in the synthesis of related fluorinated benzyl (B1604629) alcohols, toxic reagents like methyl-sulfate are avoided in favor of cheaper, more environmentally friendly options. google.com

Hypothetically, a greener route to 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride could start from 1-chloro-2,3,5,6-tetrafluorotoluene. The final step would involve the side-chain chlorination of this precursor. Utilizing a continuous photochlorination process, catalyzed only by UV light, presents an elegant and powerful green alternative to chemical initiators. rccostello.com This method avoids chemical radical starters and can be controlled to favor the desired monochlorinated product, thereby reducing the formation of dichlorinated and trichlorinated byproducts. rccostello.com

Other innovative routes for related compounds involve multi-step sequences starting from readily available materials. For example, 2,3,5,6-tetrafluorobenzyl alcohol has been synthesized from terephthaloyl chloride through a six-step process, indicating that complex fluorinated structures can be built from simpler, cheaper starting materials. researchgate.net

Atom Economy and Waste Minimization in Compound Production

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comepa.govnih.gov This is a critical metric for evaluating the sustainability of a synthetic route. A high atom economy signifies that fewer atoms are wasted as byproducts. jocpr.comrsc.org

The efficiency of chemical production is also measured by the E-factor (Environmental factor), which quantifies the mass of waste generated per mass of product. nih.gov The pharmaceutical and fine chemical industries traditionally have very high E-factors, often generating up to 100 kg of waste for every kilogram of product. nih.gov The goal in producing 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride is to design a synthesis that minimizes this value.

To enhance atom economy, chemists prioritize reaction types like additions and cycloadditions, which can theoretically incorporate all reactant atoms into the product. nih.gov In contrast, substitution and elimination reactions inherently generate byproducts, lowering their atom economy.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Transformation | Theoretical Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal for building the molecular backbone without generating waste. |

| Substitution | A-B + C → A-C + B | < 100% | Common in synthesis (e.g., chlorination), but generates byproducts. |

| Elimination | A → B + C | < 100% | Often used, but inherently produces waste products. |

| Rearrangement | A → B | 100% | Efficiently alters molecular structure without loss of atoms. |

This table illustrates the inherent efficiency of different reaction classes based on the principle of atom economy.

Waste minimization is also achieved by improving reaction selectivity and reducing the number of synthetic steps. google.comepa.gov For example, a patented method for a related compound, 2,3,4,5-tetrafluorobenzoyl chloride, highlights a process with simple steps and high efficiency. google.com Another route for the same compound emphasizes mild reaction conditions and less waste generation. google.com These approaches, which focus on recovering byproducts and simplifying purification, are directly applicable to optimizing the production of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride. google.com

Utilization of Green Solvents and Solvent-Free Methodologies

Solvents constitute the vast majority of the mass in a typical chemical reaction, often accounting for 80-90% of non-water material. acs.org Consequently, replacing hazardous organic solvents with greener alternatives is a major focus of sustainable chemistry. carlroth.comiaph.in Traditional solvents like chlorinated hydrocarbons and aromatics are often toxic and flammable. acs.org

Green solvent alternatives include water, supercritical fluids, ionic liquids, and bio-derived solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). carlroth.com In the synthesis of related fluorinated compounds, various solvents have been employed, including toluene (B28343) and tetramethylene sulfone. google.com While toluene is a common industrial solvent, its replacement with a greener alternative would be a significant environmental improvement.

Table 2: Traditional vs. Green Solvents in Chemical Synthesis

| Traditional Solvent | Hazards | Potential Green Alternative | Benefits of Alternative |

|---|---|---|---|

| Dichloromethane | Carcinogenic, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity, higher boiling point |

| Benzene (B151609) | Carcinogenic, flammable | Toluene, Cyclopentyl methyl ether (CPME) | Toluene is less toxic than benzene; CPME has favorable properties and is more stable. |

| Dimethylformamide (DMF) | Reproductive toxin | Dihydrolevoglucosenone (Cyrene™) | Bio-based, biodegradable, lower toxicity. carlroth.com |

| Hexane | Neurotoxic, flammable | Heptane | Lower neurotoxicity than hexane. |

This table provides a comparison of hazardous traditional solvents and their more environmentally benign alternatives, highlighting the shift towards safer chemical processes.

Solvent-free, or neat, reactions represent an ideal scenario where the reactants themselves act as the medium. iaph.in Where possible, implementing solvent-free steps in the synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride would drastically reduce waste and simplify product purification.

Catalysis for Enhanced Sustainability and Efficiency

Catalysts are a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thus saving energy. carlroth.com Catalytic reactions are inherently superior in atom economy to processes that use stoichiometric reagents because catalysts are used in small amounts and are regenerated. carlroth.comrsc.org

In the synthesis of related compounds, various catalytic systems have proven effective. For the preparation of 2,3,4,5-tetrafluorobenzoyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) or an organic tertiary amine is used to facilitate the reaction. researchgate.netgoogle.com Palladium catalysts are also employed in carbonylation and coupling reactions that could be part of a broader synthetic strategy. rsc.org

Table 3: Catalytic Approaches in Related Syntheses

| Catalyst Type | Example | Reaction | Benefit |

|---|---|---|---|

| Phase Transfer Catalyst | Not specified | Fluorination | Enhances reaction between reagents in different phases. |

| Amide Catalyst | N,N-Dimethylformamide (DMF) | Chlorination (Acyl chloride formation) | High catalytic activity and yield. researchgate.net |

| Organic Amine Catalyst | Tertiary Amines | Decarboxylation / Acyl Chlorination | Enables reaction under specific temperature ranges. google.com |

| Transition Metal Catalyst | Palladium Complex (e.g., PdCl2(PPh3)2) | Carbonylation | High selectivity and efficiency in C-C bond formation. rsc.org |

This table summarizes various types of catalysts that could be employed in the synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride, based on successful applications in similar chemical processes.

The ideal catalyst would be non-toxic, highly active, easily separated from the product, and recyclable. The development of such catalysts is a key area of research for making the production of specialty chemicals like 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride more sustainable.

Considerations for Industrial Scale-Up and Process Intensification

Translating a laboratory synthesis to large-scale industrial production requires careful consideration of safety, cost, and environmental impact. Process intensification (PI) offers a framework for developing smaller, safer, and more energy-efficient production processes. rccostello.com This often involves the use of continuous flow reactors instead of traditional large batch reactors.

Continuous manufacturing offers significant advantages:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risk associated with highly reactive or hazardous materials.

Improved Efficiency: Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and purity. rccostello.com

Reduced Footprint: Continuous reactors are significantly smaller than batch reactors of equivalent output, lowering capital costs. rccostello.com

Energy Savings: Better heat transfer and integration lead to reduced energy consumption. rccostello.com

Table 4: Benefits of Process Intensification in Chemical Production

| Feature | Traditional Batch Processing | Process Intensification (e.g., Continuous Flow) |

|---|---|---|

| Capital Cost | High (large vessels, large footprint) | Lower (smaller equipment, reduced footprint). rccostello.com |

| Safety | Higher risk (large volumes of hazardous materials) | Enhanced safety (small reaction volumes). rccostello.com |

| Energy Use | Often high due to inefficient heat transfer | Reduced energy consumption. rccostello.com |

| Waste Generation | Can be high due to side reactions and batch-to-batch variation | Minimized waste through precise control and higher yields. |

| Process Control | Less precise control over parameters | Excellent control over temperature, pressure, and mixing. |

This table contrasts traditional batch manufacturing with modern process intensification, highlighting the environmental, safety, and economic advantages of the latter for industrial-scale synthesis.

Future Research Directions and Challenges

Addressing Synthetic Efficiency and Selectivity

Key areas for investigation include:

Optimization of Chlorination: Developing novel chlorination systems that can selectively target the benzylic position of 2,3,5,6-tetrafluorotoluene (B1329407) without affecting the aromatic core is crucial. This involves moving beyond traditional radical chlorination, which can lack specificity, towards more controlled methods. Photocatalysis using safe chlorine sources like N-chlorosuccinimide has shown promise for benzylic C-H bond chlorination and warrants further exploration for highly fluorinated substrates. organic-chemistry.org

Precursor Synthesis: The synthesis of the precursor, 2,3,5,6-tetrafluorobenzoic acid, and its subsequent conversion to the benzyl (B1604629) chloride, often involves multiple steps including nitration, reduction, diazotisation, and chlorination. researchgate.net Each step presents an opportunity for optimization to improve yield and reduce waste. For instance, enhancing the efficiency of the initial halogenation and subsequent functional group interconversions of precursors like tetrafluorophthalic acid is a key goal. google.comgoogle.com

Minimizing Impurities: Industrial preparations of benzyl chlorides can contain impurities such as benzaldehyde, benzyl alcohol, and various chloro-derivatives that arise from side reactions. nih.gov Developing synthetic routes that minimize these byproducts is essential for ensuring the quality of the final product and simplifying downstream processing. nih.gov

The table below outlines a comparison of potential synthetic strategies, highlighting the challenges that future research aims to overcome.

| Synthetic Strategy | Precursor | Key Challenges & Research Focus |

| Direct Benzylic Chlorination | 2,3,5,6-Tetrafluorotoluene | Achieving high selectivity for the benzylic position; Avoiding aromatic ring chlorination; Developing milder, more selective reagents and catalysts. |

| Functional Group Conversion | 2,3,5,6-Tetrafluorobenzyl alcohol | Developing high-yield, selective chlorination methods for benzylic alcohols that are compatible with the polyfluorinated ring. organic-chemistry.org |

| Multi-step Synthesis | 2,3,4,5-Tetrafluorobenzoic Acid | Streamlining the multi-step process; Improving yields at each stage (e.g., reduction, diazotisation); Reducing waste generation. researchgate.net |

Exploration of Novel Catalytic Systems

The activation of C-H and C-F bonds in polyfluoroarenes is a significant challenge due to the high bond strengths and the electron-deficient nature of the aromatic ring. acs.org The development of novel catalytic systems is paramount for unlocking new synthetic pathways involving 4-Chloro-2,3,5,6-tetrafluorobenzylchloride.

Future research directions in catalysis include:

Transition Metal Catalysis: While palladium-catalyzed C-H arylation of polyfluoroarenes is established, expanding the scope to other transition metals like copper, rhodium, and iridium could offer new reactivities. bohrium.comwhiterose.ac.uk Copper-catalyzed C-H amination and oxidation have shown promise for electron-deficient arenes and could be adapted for derivatives of this compound. bohrium.com The challenge lies in designing ligands that can facilitate catalysis on the electron-poor tetrafluorophenyl ring. acs.org

Photocatalysis: Visible-light photocatalysis offers a mild and efficient alternative for generating reactive intermediates. organic-chemistry.org Exploring photocatalytic systems for the functionalization of the benzylic chloride or the aromatic C-H bond could lead to novel, energy-efficient transformations under ambient conditions.

Bimetallic Catalysis: The synergistic use of two different metals, such as in Pd/Cu bimetallic systems, has been shown to be effective for accessing highly fluorinated biaryls. whiterose.ac.uk Investigating bimetallic catalysis for cross-coupling reactions with this compound could broaden its applicability as a synthetic building block.

Advanced Mechanistic Studies